molecular formula C19H18ClN3O2 B295910 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

カタログ番号: B295910
分子量: 355.8 g/mol
InChIキー: LNBKPBMRTLHESE-LGMDPLHJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one, also known as CP-724,714, is a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It was initially developed as a potential cancer treatment, as IGF-1R is often overexpressed in cancer cells and plays a role in tumor growth and survival.

作用機序

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one works by inhibiting the activation of IGF-1R, which is a receptor tyrosine kinase that plays a role in cell growth, survival, and differentiation. When IGF-1R is activated by its ligands, such as insulin-like growth factor 1 (IGF-1), it triggers a signaling cascade that promotes cell proliferation and survival. By inhibiting IGF-1R activation, this compound blocks this signaling cascade and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).

実験室実験の利点と制限

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy may vary depending on the cancer type and genetic mutations present in the cancer cells.

将来の方向性

There are several future directions for research on 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one. One area of interest is the development of combination therapies that include this compound. It has been shown to enhance the efficacy of other cancer treatments, and combining it with other inhibitors or chemotherapy drugs may lead to improved outcomes for cancer patients. Another area of interest is the development of biomarkers that can predict which patients will respond best to this compound. This would allow for more personalized treatment approaches and improve patient outcomes. Finally, there is a need for further research on the off-target effects of this compound, as this will help to better understand its mechanism of action and potential side effects.

合成法

The synthesis of 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one was first reported in 2005 by researchers at Pfizer Global Research and Development. The synthesis involves the reaction of 3-chlorobenzaldehyde with 2-furfural in the presence of piperidine to form the Schiff base intermediate. This intermediate is then reacted with 1,3-diaminopropane to form the imidazole ring, followed by reduction with sodium borohydride to yield this compound.

科学的研究の応用

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied in preclinical and clinical trials as a potential cancer treatment. It has shown efficacy in inhibiting the growth and survival of various cancer cell lines, including breast, lung, and prostate cancers. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

分子式

C19H18ClN3O2

分子量

355.8 g/mol

IUPAC名

(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-2-piperidin-1-ylimidazol-4-one

InChI

InChI=1S/C19H18ClN3O2/c20-14-6-4-7-15(12-14)23-18(24)17(13-16-8-5-11-25-16)21-19(23)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2/b17-13-

InChIキー

LNBKPBMRTLHESE-LGMDPLHJSA-N

異性体SMILES

C1CCN(CC1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC(=CC=C4)Cl

SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl

正規SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。